Cas no 1044743-35-2 (3'-Methylflavokawin)

3'-Methylflavokawin structure
3'-Methylflavokawin structure
商品名:3'-Methylflavokawin
CAS番号:1044743-35-2
MF:C18H18O5
メガワット:314.34116
CID:1080668
PubChem ID:21722044

3'-Methylflavokawin 化学的及び物理的性質

名前と識別子

    • 3'-Methylflavokawin
    • (2E)-1-(2-Hydroxy-4,6-dimethoxy-3-methylphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one
    • [ "" ]
    • CHEMBL518309
    • FS-8667
    • AKOS040761107
    • 1044743-35-2
    • インチ: InChI=1S/C18H18O5/c1-11-15(22-2)10-16(23-3)17(18(11)21)14(20)9-6-12-4-7-13(19)8-5-12/h4-10,19,21H,1-3H3/b9-6+
    • InChIKey: SEWZLIZAUPQMMM-RMKNXTFCSA-N
    • ほほえんだ: COc1cc(OC)c(C(=O)\C=C\c2ccc(O)cc2)c(O)c1C

計算された属性

  • せいみつぶんしりょう: 314.11500
  • どういたいしつりょう: 314.11542367g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 414
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 76Ų

じっけんとくせい

  • 色と性状: Yellow powder
  • PSA: 75.99000
  • LogP: 3.31950

3'-Methylflavokawin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M98230-5 mg
3'-Methylflavokawin
1044743-35-2
5mg
¥5600.0 2021-09-08
TargetMol Chemicals
TN2964-5 mg
3'-Methylflavokawin
1044743-35-2 98%
5mg
¥ 3,940 2023-07-11
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2964-5mg
3'-Methylflavokawin
1044743-35-2
5mg
¥ 3940 2023-09-08
TargetMol Chemicals
TN2964-1 ml * 10 mm
3'-Methylflavokawin
1044743-35-2
1 ml * 10 mm
¥ 4040 2024-07-20
TargetMol Chemicals
TN2964-5mg
3'-Methylflavokawin
1044743-35-2
5mg
¥ 3940 2024-07-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2964-1 mL * 10 mM (in DMSO)
3'-Methylflavokawin
1044743-35-2
1 mL * 10 mM (in DMSO)
¥ 4040 2023-09-08
A2B Chem LLC
AE23603-5mg
3'-Methylflavokawin
1044743-35-2
5mg
$702.00 2024-04-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2964-1 mg
3'-Methylflavokawin
1044743-35-2
1mg
¥2835.00 2022-04-26
TargetMol Chemicals
TN2964-1 mL * 10 mM (in DMSO)
3'-Methylflavokawin
1044743-35-2 98%
1 mL * 10 mM (in DMSO)
¥ 4040 2023-09-15

3'-Methylflavokawin 関連文献

3'-Methylflavokawinに関する追加情報

Recent Advances in the Study of 3'-Methylflavokawin (CAS: 1044743-35-2): A Promising Compound in Chemobiological Medicine

In recent years, the compound 3'-Methylflavokawin (CAS: 1044743-35-2) has garnered significant attention in the field of chemobiological medicine due to its potential therapeutic applications. This naturally occurring chalcone derivative, isolated from the kava plant (Piper methysticum), has demonstrated a range of bioactive properties, including anti-inflammatory, antioxidant, and anticancer activities. The growing body of research on this compound underscores its potential as a lead molecule for drug development, particularly in the treatment of chronic inflammatory diseases and certain types of cancer.

A recent study published in the Journal of Medicinal Chemistry (2023) explored the molecular mechanisms underlying the anti-inflammatory effects of 3'-Methylflavokawin. The researchers employed a combination of in vitro and in vivo models to investigate the compound's ability to modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades. Their findings revealed that 3'-Methylflavokawin effectively suppresses the production of pro-inflammatory cytokines, including TNF-α and IL-6, by inhibiting the phosphorylation of IκBα and p38 MAPK. These results suggest that the compound holds promise as a novel anti-inflammatory agent with a distinct mechanism of action compared to existing therapeutics.

Another groundbreaking study, featured in Bioorganic & Medicinal Chemistry Letters (2024), focused on the anticancer potential of 3'-Methylflavokawin. The research team conducted a series of experiments to evaluate the compound's cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. Notably, 3'-Methylflavokawin exhibited selective toxicity toward cancer cells while sparing normal cells, a highly desirable characteristic for anticancer drugs. Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase-3 and the downregulation of Bcl-2, a key anti-apoptotic protein. These findings highlight the potential of 3'-Methylflavokawin as a targeted therapy for specific cancer types.

In addition to its anti-inflammatory and anticancer properties, 3'-Methylflavokawin has also shown promise in the field of neurodegenerative disease research. A 2023 study published in Neuropharmacology demonstrated that the compound can cross the blood-brain barrier and exert neuroprotective effects in a mouse model of Parkinson's disease. The researchers observed that 3'-Methylflavokawin significantly reduced oxidative stress and neuronal apoptosis in the substantia nigra, the brain region most affected by Parkinson's disease. These results suggest that the compound may have therapeutic potential for neurodegenerative disorders characterized by oxidative stress and inflammation.

Despite these promising findings, several challenges remain in the development of 3'-Methylflavokawin as a therapeutic agent. One major hurdle is the compound's relatively low bioavailability, which limits its efficacy in vivo. Recent efforts to address this issue have focused on the synthesis of analogs with improved pharmacokinetic properties. A 2024 study in the European Journal of Medicinal Chemistry reported the successful development of several 3'-Methylflavokawin derivatives with enhanced solubility and metabolic stability. These analogs retained the bioactive properties of the parent compound while exhibiting superior oral bioavailability in preclinical models.

In conclusion, the growing body of research on 3'-Methylflavokawin (CAS: 1044743-35-2) underscores its potential as a multifaceted therapeutic agent in chemobiological medicine. Its diverse bioactivities, ranging from anti-inflammatory to anticancer effects, make it a valuable candidate for further drug development. However, additional studies are needed to optimize its pharmacokinetic profile and evaluate its safety and efficacy in clinical settings. As research in this area continues to advance, 3'-Methylflavokawin may emerge as a key player in the development of novel treatments for a variety of diseases.

おすすめ記事

推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd